molecular formula C18H37NO B089706 Octadecanamide CAS No. 124-26-5

Octadecanamide

Cat. No.: B089706
CAS No.: 124-26-5
M. Wt: 283.5 g/mol
InChI Key: LYRFLYHAGKPMFH-UHFFFAOYSA-N
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Description

Octadecanamide (CAS 124-26-5), also known as stearamide, is a saturated fatty acid amide with the molecular formula C₁₈H₃₇NO and a molecular weight of 283.5 g/mol . Structurally, it consists of an 18-carbon alkyl chain (stearic acid backbone) linked to an amide group (-CONH₂). This compound is widely utilized in industrial and research applications, including:

  • Nanoparticle synthesis: Acts as a stabilizing agent in the biofabrication of platinum nanoparticles, working synergistically with phenolic compounds and carboxylic acids .
  • Surfactant applications: Forms micellar structures at the toluene-water interface, with adsorption behavior highly dependent on pH. At low pH (~2), micelles aggregate into thick layers (~500 Å), while at high pH (~11), a crystalline monolayer (~26 Å) forms .
  • Pharmacological activity: Known as oleamide in some contexts, it exhibits anti-inflammatory properties, enhances microglial phagocytosis, and promotes muscle recovery via Akt/mTOR signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Stearamide is typically synthesized through the reaction of stearic acid with ammonia or amines. The process involves heating stearic acid to its melting point and then introducing ammonia gas. The reaction forms an ammonium salt, which is subsequently dehydrated to yield stearamide .

Industrial Production Methods: In industrial settings, stearamide is produced by heating stearic acid and introducing ammonia gas under controlled conditions. The reaction is carried out at elevated temperatures (around 200°C) to ensure complete conversion. The product is then purified through recrystallization from ethanol, resulting in high-purity stearamide .

Chemical Reactions Analysis

Types of Reactions: Stearamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

  • Lubricant and Release Agent : Octadecanamide is extensively used in polymer processing as a lubricant and release agent. Its ability to reduce friction and enhance the release of molded parts makes it valuable in manufacturing processes.
  • Surface Modifier : It acts as an interfacial agent that reduces surface energy, thereby improving the compatibility of substrates with coating materials.

Biology

  • Lipid Nanoparticle Preparation : In biological research, this compound is employed in the formulation of lipid nanoparticles for drug delivery systems. These nanoparticles enhance the bioavailability of therapeutic agents.
  • Cell Signaling : The compound has been studied for its role in cell signaling pathways, particularly in relation to membrane dynamics and receptor interactions.

Medicine

  • Cytotoxic Activity : Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis in malignant cells while sparing normal cells. This property suggests its potential as a candidate for cancer therapy.
  • Anti-inflammatory Properties : It acts as an agonist for peroxisome proliferator-activated receptor alpha (PPAR-α), which is crucial for regulating inflammation and lipid metabolism. This suggests potential applications in managing inflammatory diseases.

Industry

  • Anti-blocking Agent : this compound is utilized as an anti-blocking agent in plastic films, preventing layers from sticking together during storage and handling.
  • Dispersing Agent : It serves as a dispersing agent in pigments and dyes, enhancing the stability and uniformity of color formulations.

This compound displays several notable biological activities:

Activity TypeDescriptionReference
AntimicrobialExhibits significant antimicrobial activity against various pathogens
Anti-inflammatoryModulates inflammatory responses through PPAR-α activation
Antioxidant ActivityScavenges free radicals, protecting cells from oxidative stress
CytotoxicityInduces apoptosis in cancer cell lines

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. Results demonstrated its effectiveness as a natural preservative in food and cosmetic formulations, highlighting its potential for broader applications in health care products.

Case Study 2: Membrane Interaction

Research focused on how this compound integrates into lipid bilayers, affecting membrane permeability and fluidity. This study provided insights into its influence on cellular processes such as signaling and transport mechanisms, which are critical for drug delivery applications.

Case Study 3: Therapeutic Applications

Investigations into the use of this compound for treating metabolic disorders have shown promising results. The compound's ability to modulate metabolic pathways suggests potential therapeutic benefits in conditions such as obesity and diabetes.

Mechanism of Action

Stearamide exerts its effects primarily through its physical properties. As a lubricant, it reduces friction between surfaces. In biological applications, stearamide can interact with cell membranes, affecting their fluidity and permeability. The exact molecular targets and pathways involved in its cytotoxic and ichthytoxic activities are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Formula Chain Length Key Structural Features Melting Point/Behavior
Octadecanamide C₁₈H₃₇NO C18 Saturated alkyl chain, terminal amide Solid at room temperature
Palmitamide C₁₆H₃₃NO C16 Shorter saturated chain, terminal amide Similar solid-state behavior
9-Octadecenamide (Z) C₁₈H₃₅NO C18 Unsaturated (cis double bond at C9) Likely lower melting point due to unsaturation
N,N'-Ethylenebis(stearamide) C₃₈H₇₄N₂O₂ C18 × 2 Two stearamide groups linked by ethylene Higher thermal stability, waxy solid

Key Observations :

  • Chain length and saturation influence solubility and phase behavior. This compound’s saturated C18 chain enhances hydrophobicity compared to Palmitamide (C16), while 9-Octadecenamide’s unsaturation reduces packing efficiency .
  • N,N'-Ethylenebis(stearamide) exhibits superior thermal stability due to its branched structure, making it suitable for high-temperature applications like lubricants .

Functional and Application Differences

Compound Key Applications Unique Properties
This compound - Nanoparticle stabilization
- pH-responsive surfactants
- Muscle atrophy treatment
Forms pH-dependent micelles; activates mTOR pathway
Palmitamide - Industrial lubricants Less irritating to skin compared to other amides
9-Octadecenamide - Pyrolysis byproduct in leather waste
- Larvicidal agent
Thermal degradation product; synergizes with other amides in bioactivity
N,N'-Ethylenebis(stearamide) - Plastic additives
- Motor oil viscosity enhancers
High melting point (~140–150°C); reduces friction

Pharmacological and Toxicological Profiles

  • Upregulated in ginger-supplemented myoblast cells, counteracting age-related muscle decline .
  • Palmitamide: No reported pharmacological activity but noted as non-irritating, unlike some longer-chain amides .
  • 9-Octadecenamide : Found in Aspergillus terreus extracts, contributes to larvicidal activity (LC₅₀ ~664.73 μg/ml) but less potent than synthetic pesticides .
  • Safety : this compound’s toxicology is understudied; current safety protocols recommend minimizing inhalation and dermal contact .

Environmental and Industrial Relevance

  • Environmental Impact : this compound and its isomers (e.g., 9-Octadecenamide) are prevalent in pyrolysis products of leather waste, posing challenges for nitrogen pollution management .
  • Surfactant Efficiency : this compound’s micellar behavior at the toluene-water interface is critical for applications in emulsion stabilization, outperforming shorter-chain analogs like Palmitamide under acidic conditions .

Biological Activity

Octadecanamide, also known as stearamide, is a fatty amide derived from stearic acid. It has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmaceuticals, cosmetics, and materials science. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound has the molecular formula C18H37NOC_{18}H_{37}NO and a molecular weight of 281.5 g/mol. It is classified as a secondary metabolite and is known for its role as a signaling molecule and potential defense compound in various biological systems .

1. Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative in food and cosmetic formulations .

2. Anti-inflammatory Effects

This compound has shown promising anti-inflammatory properties. It acts as an agonist for peroxisome proliferator-activated receptor alpha (PPAR-α), which plays a crucial role in regulating inflammation and lipid metabolism. This activity suggests that this compound could be beneficial in managing inflammatory diseases .

3. Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. Studies indicate that this compound can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of aging and chronic diseases where oxidative damage is a contributing factor .

4. Cytotoxicity

Research indicates that this compound may possess cytotoxic effects against certain cancer cell lines. Its mechanism of action involves inducing apoptosis in malignant cells while sparing normal cells, making it a potential candidate for cancer therapy .

Data Table: Biological Activities of this compound

Activity Effect Reference
AntimicrobialEffective against various pathogens
Anti-inflammatoryPPAR-α agonist
AntioxidantFree radical scavenging
CytotoxicInduces apoptosis in cancer cells

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial counts with minimal inhibitory concentrations (MICs) lower than those of conventional preservatives, highlighting its potential use in food preservation .

Case Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory effects of this compound revealed that it reduces the expression of pro-inflammatory cytokines in macrophages. This effect was attributed to its activation of PPAR-α pathways, which modulate inflammatory responses .

Toxicological Profile

The safety profile of this compound is generally favorable, with studies indicating low toxicity levels. It is not classified as hazardous based on available data, which suggests minimal risk for acute toxicity or genotoxicity in humans . Its low solubility limits its bioavailability, further supporting its safety as an ingredient in consumer products.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Octadecanamide in biological samples, and how are they validated?

  • Methodology : Use hyphenated techniques like UPLC-Q-TOF/MS for high-resolution separation and quantification. Validate methods by assessing linearity (e.g., RRF% calibration curves), precision (intra-day/inter-day variability), and recovery rates in spiked matrices. Cross-validate with CAD (Charged Aerosol Detection) and UV-VIS for robustness .
  • Key Considerations : Optimize mobile phases (e.g., acetonitrile/water gradients) to resolve this compound from co-eluting fatty amides like oleamide .

Q. How is this compound synthesized, and what are the critical reaction parameters?

  • Methodology : React octadecanoic acid (stearic acid) with ammonia or amines (e.g., 2-naphthylamine) under reflux with a coupling agent like DCC (dicyclohexylcarbodiimide). Monitor reaction completion via TLC or FTIR for amide bond formation (~1640 cm⁻¹). Purify via recrystallization in ethanol .
  • Key Considerations : Maintain anhydrous conditions to prevent hydrolysis. Use stoichiometric excess of amine (1.2:1 molar ratio) to maximize yield .

Q. What are the primary biological roles of this compound in metabolic pathways?

  • Methodology : Conduct metabolomic profiling (e.g., liver tissue analysis in murine models) using LC-MS to identify this compound as a lipid metabolism biomarker. Compare levels in healthy vs. diseased states (e.g., cyclophosphamide-induced liver injury) .
  • Key Considerations : Normalize data to internal standards (e.g., deuterated stearic acid) and validate with pathway enrichment analysis .

Advanced Research Questions

Q. How do structural modifications of this compound derivatives influence their interaction with biological targets?

  • Methodology : Synthesize derivatives (e.g., N-2-naphthalenyl-octadecanamide) and assess binding affinity via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry). Correlate hydrophobic chain length/naphthyl substitution with enzyme inhibition (e.g., CYP450 isoforms) .
  • Data Contradiction Analysis : Resolve conflicting bioactivity data by comparing solvent systems (e.g., DMSO vs. aqueous buffers) that affect ligand solubility and conformation .

Q. What strategies address discrepancies in this compound quantification across analytical platforms?

  • Methodology : Perform cross-platform calibration using certified reference materials (e.g., NIST Standard Reference Data). Adjust CAD detector response factors (RRF%) based on molecular weight and ionization efficiency differences .
  • Case Study : CAD may overestimate this compound by 20% compared to MS due to non-uniform aerosolization; apply correction factors derived from parallel MS analysis .

Q. How can metabolomics approaches elucidate this compound's role in disease models?

  • Methodology : Integrate untargeted metabolomics (UPLC-MS) with multivariate statistics (PCA, OPLS-DA) to identify this compound as a discriminant metabolite in renal cell carcinoma (RCC). Validate via ROC curve analysis for diagnostic potential .
  • Experimental Design : Include tissue-matched controls and use frozen sections to prevent lipid degradation during sample preparation .

Q. What experimental designs optimize the study of this compound's thixotropic properties in drug delivery systems?

  • Methodology : Prepare this compound gels (e.g., 5% w/v in mineral oil) and measure viscoelasticity via rheometry. Test recovery time under shear stress (0.1–100 Hz) to assess thixotropy. Compare with erucamide-based gels for structure-property relationships .
  • Advanced Tip : Use TEM to correlate gel network morphology (fibril density) with mechanical properties .

Q. How do co-eluting compounds affect the accurate detection of this compound in complex matrices?

  • Methodology : Employ MRM (Multiple Reaction Monitoring) in LC-MS/MS to isolate this compound-specific transitions (e.g., m/z 284 → 267). Use spectral deconvolution tools (e.g., AMDIS) to resolve overlapping peaks in lipid-rich samples .
  • Troubleshooting : Spike matrices with isotopic analogs (e.g., ¹³C-stearamide) to quantify matrix effects .

Q. What in silico methods predict this compound's binding affinity to enzymes or receptors?

  • Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PPAR-γ). Validate predictions with MD simulations (GROMACS) to assess binding stability. Compare with experimental ITC data .
  • Limitations : Address false positives by incorporating solvation energy corrections (MM/PBSA) .

Q. What are the critical parameters for ensuring reproducibility in this compound synthesis and characterization?

  • Methodology : Standardize reaction conditions (temperature, solvent purity) and characterize products via ¹H-NMR (δ 0.88 ppm for terminal CH₃, δ 2.15 ppm for CONH₂) and HPLC-ELSD. Document batch-to-batch variability in technical data sheets (e.g., melting point: 98–103°C) .
  • Quality Control : Implement ISO-guided protocols for acid value (≤0.5 mg KOH/g) and moisture content (≤0.1%) .

Properties

IUPAC Name

octadecanamide
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InChI

InChI=1S/C18H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H2,19,20)
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InChI Key

LYRFLYHAGKPMFH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N
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Molecular Formula

C18H37NO
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DSSTOX Substance ID

DTXSID9027025
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Molecular Weight

283.5 g/mol
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Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals, Colorless solid; [Hawley] Beige powder; [MSDSonline], Solid
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Boiling Point

BP: 250 °C at 12 mm Hg
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Solubility

Insoluble in water, Very soluble in ethyl ether, chloroform, Slightly soluble in alcohol and ether
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Vapor Pressure

0.004 [mmHg]
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Color/Form

Leaflets from alcohol, Colorless

CAS No.

124-26-5
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Melting Point

107 °C, 109 °C
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Synthesis routes and methods

Procedure details

Oleic acid amide lubricant ##STR1## "ALFLOW E-10" (Nippon Oil and Fats Co., Ltd.) Erucic acid amide lubricant ##STR2## "ALFLOW P-10" (Nippon Oil and Fats Co., Ltd.)
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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